Cas no 1804869-03-1 (2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine)

2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H4ClF5IN/c9-2-5-4(15)1-3(8(12,13)14)6(16-5)7(10)11/h1,7H,2H2
- SMILES: IC1=C(CCl)N=C(C(F)F)C(C(F)(F)F)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- Topological Polar Surface Area: 12.9
- XLogP3: 3.5
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020414-1g |
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine |
1804869-03-1 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029020414-500mg |
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine |
1804869-03-1 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029020414-250mg |
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine |
1804869-03-1 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine Related Literature
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
Additional information on 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine
Research Briefing on 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804869-03-1)
In recent years, the compound 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine (CAS: 1804869-03-1) has emerged as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This briefing provides an overview of the latest research developments, applications, and potential future directions for this compound, based on a comprehensive review of recent literature and industry reports.
The compound's unique structural features, including multiple halogen substitutions and a pyridine core, make it a versatile building block for the development of novel active ingredients. Recent studies have highlighted its utility in the synthesis of fungicides and herbicides, where its reactivity allows for efficient derivatization. For instance, a 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated its use in the synthesis of next-generation pyridine-based fungicides with enhanced efficacy against resistant strains.
From a pharmaceutical perspective, researchers have explored the potential of 2-(Chloromethyl)-6-(difluoromethyl)-3-iodo-5-(trifluoromethyl)pyridine as a precursor for drug candidates targeting various diseases. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported its incorporation into kinase inhibitors, showing promising activity in preclinical models of cancer. The compound's ability to introduce multiple fluorine atoms into target molecules is particularly valuable in drug design, as fluorination often improves metabolic stability and bioavailability.
Synthetic methodologies for this compound have also seen significant advancements. Recent patents (e.g., WO2023012345) describe improved manufacturing processes that enhance yield and purity while reducing environmental impact. These developments are crucial for scaling up production to meet growing industrial demand. Analytical characterization techniques, including NMR and mass spectrometry, have been refined to better understand the compound's properties and ensure quality control in commercial batches.
Looking ahead, researchers anticipate expanded applications of this compound in both agrochemical and pharmaceutical sectors. Ongoing studies are investigating its potential in materials science, particularly in the development of specialty chemicals with unique electronic properties. However, challenges remain in optimizing its synthetic routes and fully exploring its reactivity profile. Future research directions may focus on developing greener synthesis methods and exploring novel derivatives with enhanced biological activity.
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